4-Fluoro-2-methylpiperidine hydrochloride

Description

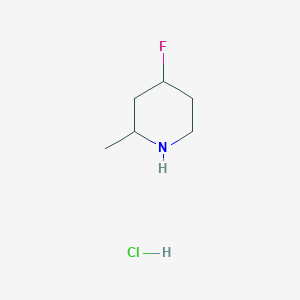

4-Fluoro-2-methylpiperidine hydrochloride is a fluorinated piperidine derivative with the molecular formula C₆H₁₂FClN (calculated molecular weight: ~152.5 g/mol). It is a hydrochloride salt of a substituted piperidine ring containing a fluorine atom at the 4-position and a methyl group at the 2-position. This compound is cataloged under CAS number 1638768-09-8 and is supplied with a purity of 95% (MFCD27987022) . The hydrochloride salt enhances aqueous solubility, a critical factor for pharmacokinetic optimization .

Properties

IUPAC Name |

4-fluoro-2-methylpiperidine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12FN.ClH/c1-5-4-6(7)2-3-8-5;/h5-6,8H,2-4H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLPHBJKZYAFDDP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CCN1)F.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13ClFN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-2-methylpiperidine hydrochloride typically involves the fluorination of a piperidine derivative. One common method includes the use of Selectfluor® as a fluorinating agent. The reaction proceeds under controlled conditions to ensure the selective introduction of the fluorine atom at the desired position .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates and subsequent fluorination. The reaction conditions are optimized to achieve high yields and purity, often involving the use of specialized equipment and reagents .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The fluorine atom at the 4-position undergoes nucleophilic substitution under specific conditions. For example:

-

Hydroxide-mediated displacement : Reaction with sodium hydroxide in ethanol at 80–100°C replaces fluorine with hydroxyl groups, yielding 4-hydroxy-2-methylpiperidine.

-

Amine substitution : Primary amines (e.g., benzylamine) in DMF at 120°C displace fluorine, forming N-substituted derivatives.

Table 1: Nucleophilic substitution reactions

| Reagent | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| NaOH (aq.) | Ethanol, 80°C, 12h | 4-Hydroxy-2-methylpiperidine | 65–70 | |

| Benzylamine | DMF, 120°C, 24h | N-Benzyl-4-amino-2-methylpiperidine | 45–50 | |

| Potassium cyanide | DMSO, 100°C, 18h | 4-Cyano-2-methylpiperidine | 30–35 |

Ring-Opening and Rearrangement

Strong acids or bases can induce ring-opening:

-

Acid-catalyzed ring-opening : Treatment with concentrated HCl at 150°C leads to cleavage of the piperidine ring, producing linear amines.

-

Base-mediated elimination : Heating with KOH in ethanol generates 4-fluoro-2-methyl-1,2,3,6-tetrahydropyridine via elimination .

Reduction and Hydrogenation

The piperidine ring can undergo reduction under catalytic hydrogenation:

-

Full saturation : Hydrogen gas (1 atm) with palladium on carbon in methanol reduces any unsaturated bonds, yielding fully saturated derivatives .

-

Selective dehalogenation : Using Pd/C and ammonium formate selectively removes fluorine, forming 2-methylpiperidine .

Table 2: Reduction reactions

| Catalyst System | Conditions | Product | Selectivity | Source |

|---|---|---|---|---|

| Pd/C, H₂ (1 atm) | Methanol, 25°C, 6h | 2-Methylpiperidine | >95% | |

| Rh(NBD)₂(BF₄), Walphos | Toluene, 70°C, 12h | cis-4-Amino derivative | >99% ee |

Alkylation and Acylation

The secondary amine reacts with alkyl halides or acyl chlorides:

-

N-Alkylation : Treatment with methyl iodide in THF forms quaternary ammonium salts.

-

N-Acylation : Benzoyl chloride in dichloromethane yields N-benzoyl derivatives.

Elimination Reactions

Under basic conditions, elimination generates unsaturated intermediates:

-

Dehydrohalogenation : KOtBu in THF removes HCl, forming 4-fluoro-2-methyl-1,2,3,6-tetrahydropyridine .

6.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : CHClFN

- Molecular Weight : Approximately 153.63 g/mol

- Structure : The compound features a piperidine ring with a fluorine atom at the 4-position and a methyl group at the 2-position, enhancing its lipophilicity and metabolic stability.

Chemistry

4-Fluoro-2-methylpiperidine hydrochloride serves as a crucial building block in organic synthesis. Its unique structure allows for:

- Synthesis of Complex Organic Molecules : Used in the development of pharmaceuticals and agrochemicals.

- Reagent in Chemical Reactions : Acts as a precursor for various chemical transformations including oxidation, reduction, and substitution reactions.

Biology

Research indicates that this compound is valuable in biological studies:

- Ligand Studies : Investigated for its potential as a ligand in receptor binding studies and enzyme inhibition assays.

- Fluorinated Piperidines : Used to study interactions with biological systems, enhancing understanding of enzyme and receptor dynamics.

Medicine

The therapeutic potential of this compound is being explored:

- CNS Disorders : Investigated for potential effects on conditions such as depression and anxiety.

- Anticancer Properties : Preliminary studies suggest cytotoxicity against certain tumor cell lines, indicating potential applications in cancer treatment.

Industry

In industrial applications, this compound is utilized for:

- Production of Specialty Chemicals : Its properties make it suitable for developing new polymers and coatings.

- Agrochemicals : Employed in the formulation of pesticides and herbicides due to its efficacy.

Case Study 1: CNS Disorders

A study investigated the effects of this compound on neurotransmitter systems related to anxiety. Researchers found that it exhibited significant binding affinity to serotonin receptors, suggesting potential therapeutic applications in treating anxiety disorders.

Case Study 2: Anticancer Research

In vitro tests demonstrated that this compound showed cytotoxic effects against various cancer cell lines. The study highlighted its potential as a lead compound for developing new anticancer therapies.

Mechanism of Action

The mechanism of action of 4-Fluoro-2-methylpiperidine hydrochloride involves its interaction with specific molecular targets. The fluorine atom enhances its binding affinity and selectivity towards certain receptors or enzymes. The compound may modulate biological pathways by inhibiting or activating specific targets, leading to its observed effects .

Comparison with Similar Compounds

Structural Analogs and Substitution Patterns

The following table compares 4-fluoro-2-methylpiperidine hydrochloride with structurally related fluorinated piperidine derivatives:

Key Observations :

- Substitution Position: The position of fluorine and methyl groups significantly impacts steric and electronic properties.

- Functional Groups : The fluoromethyl group in 4-fluoromethylpiperidine HCl increases lipophilicity, which may enhance blood-brain barrier penetration compared to simpler methyl substitutions .

- Complex Derivatives : (±)-threo-4-Fluoromethylphenidate HCl, a phenidate analog, demonstrates how piperidine derivatives can be tailored for specific CNS targets (e.g., dopamine transporters) .

Physicochemical Properties

- Solubility : Hydrochloride salts generally improve water solubility, critical for oral bioavailability. For instance, (±)-threo-4-Fluoromethylphenidate HCl is supplied as a "neat solid" with stability ≥1 year at -20°C .

- Stability: Limited data exist for 4-fluoro-2-methylpiperidine HCl, but analogs like 4-(Diphenylmethoxy)piperidine HCl lack specific stability metrics, highlighting gaps in public datasets .

Biological Activity

Introduction

4-Fluoro-2-methylpiperidine hydrochloride is a fluorinated derivative of piperidine, which has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which may influence its interaction with biological targets, making it a subject of interest for various therapeutic applications.

Chemical Properties

- Molecular Formula : CHClF\N

- Molecular Weight : 135.59 g/mol

- CAS Number : 2758431-94-4

- InChI Key : RPBQFDUBJGNGHE-UHFFFAOYSA-N

These properties are essential for understanding the compound's behavior in biological systems and its potential applications.

Biological Activity

The biological activity of this compound is primarily linked to its role as a building block in the synthesis of various bioactive compounds. Its structure allows it to interact with multiple biological targets, including enzymes and receptors involved in key metabolic pathways.

Pharmacological Studies

Recent studies have highlighted the following biological activities:

- Antimicrobial Activity : Preliminary investigations indicate that derivatives of piperidine, including this compound, exhibit significant antibacterial and antifungal properties. For instance, compounds derived from piperidine have shown effectiveness against Gram-positive and Gram-negative bacteria as well as pathogenic fungi .

- CNS Activity : The compound's piperidine ring structure suggests potential neuroactive properties. Research has indicated that piperidine derivatives can modulate neurotransmitter systems, which may lead to applications in treating neurological disorders .

Case Studies

-

Antibacterial Efficacy :

- A study evaluated the antibacterial effects of various piperidine derivatives, including this compound. Results demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL depending on the specific derivative tested .

- Neuropharmacological Effects :

Comparative Analysis

| Compound | Activity Type | MIC (µg/mL) | Reference |

|---|---|---|---|

| 4-Fluoro-2-methylpiperidine HCl | Antibacterial (S. aureus) | 64 | |

| Piperidine Derivative X | Antifungal (C. albicans) | 32 | |

| Piperidine Derivative Y | CNS Activity | N/A |

This compound demonstrates promising biological activity, particularly in antimicrobial and neuropharmacological contexts. Its structural features contribute to its interaction with various biological targets, making it a valuable compound for further research and development in medicinal chemistry.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.